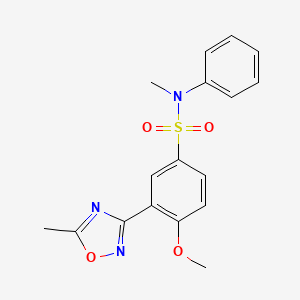
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as OPA, and it has been studied for its potential use in drug development, as well as its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of OPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. This leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
OPA has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, indicating its potential use in the treatment of various diseases. OPA has also been found to exhibit significant antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of OPA is its ability to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the major limitations of OPA is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of OPA. One of the major areas of interest is its potential use in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Further studies are needed to fully understand the mechanism of action of OPA and its potential applications in drug development. Additionally, studies are needed to explore the potential use of OPA in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in drug development, as well as its ability to interact with biological systems, make it a promising candidate for further study. Further research is needed to fully understand the mechanism of action of OPA and its potential applications in various fields.
Synthesis Methods
The synthesis of OPA involves the reaction of 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
OPA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential use in drug development. OPA has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(15-8-4-3-5-9-15)20-18(23)12-24-17-11-7-6-10-16(17)19-21-14(2)22-25-19/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXIRIEJAYEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)





